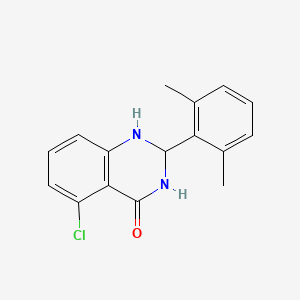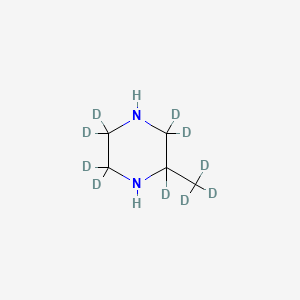
2-Methylpiperazine-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpiperazine-d10 is a deuterium-labeled derivative of 2-Methylpiperazine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of this compound makes it valuable for various analytical and pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperazine-d10 typically involves the deuteration of 2-Methylpiperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Methylpiperazine-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of deuterated amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
2-Methylpiperazine-d10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Methylpiperazine-d10 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in its structure can influence the pharmacokinetic and metabolic profiles of drugs. Deuterium substitution can lead to changes in the rate of drug metabolism, potentially enhancing the stability and efficacy of pharmaceuticals .
類似化合物との比較
Similar Compounds
2-Methylpiperazine: The non-deuterated form of 2-Methylpiperazine-d10.
1-Methylpiperazine: A similar compound with a methyl group at a different position.
1,4-Dimethylpiperazine: A compound with two methyl groups at different positions.
Uniqueness
This compound is unique due to its deuterium labeling, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium atoms can alter the compound’s chemical and physical properties, making it valuable for specific research applications .
特性
分子式 |
C5H12N2 |
|---|---|
分子量 |
110.22 g/mol |
IUPAC名 |
2,2,3,3,5,5,6-heptadeuterio-6-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D |
InChIキー |
JOMNTHCQHJPVAZ-NWURLDAXSA-N |
異性体SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC1CNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


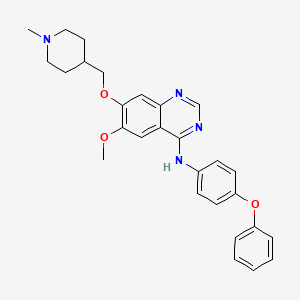
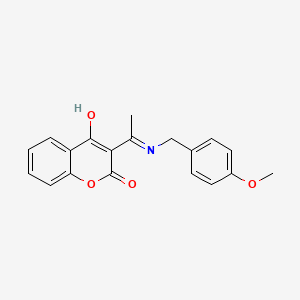
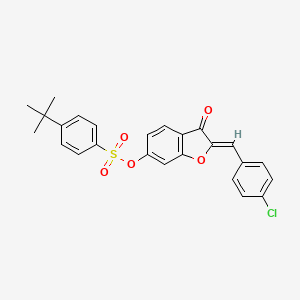
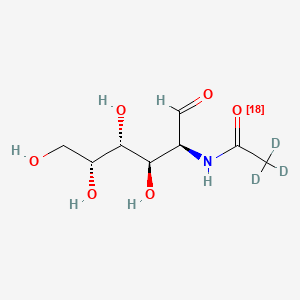
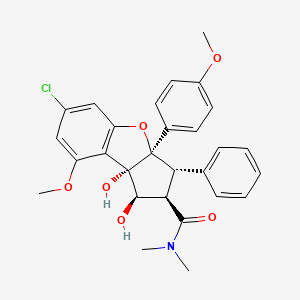
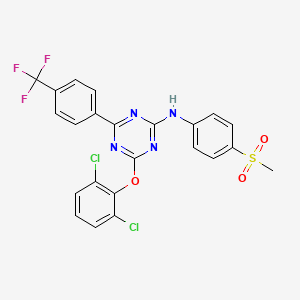
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
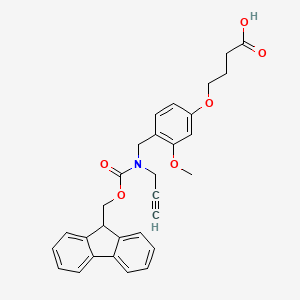
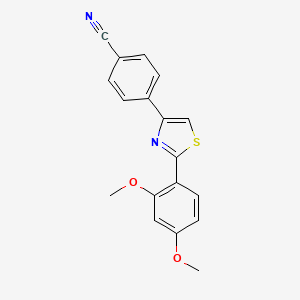
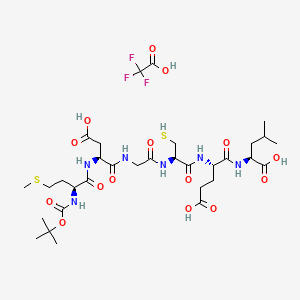
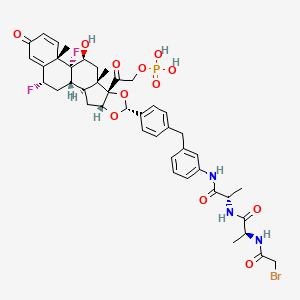
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
